![molecular formula C29H40FN5O2 B14783475 N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B14783475.png)
N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PF-232798 is a second-generation oral antagonist of the chemokine receptor CCR5. This compound was developed by Pfizer as a potential treatment for human immunodeficiency virus (HIV) infection. It is designed to inhibit the entry of HIV into human immune cells by blocking the CCR5 receptor, which is a critical co-receptor for HIV-1 viral entry.
準備方法
Synthetic Routes and Reaction Conditions
PF-232798 is synthesized through a multi-step process that involves the construction of its imidazopiperidine core. The synthesis begins with the preparation of the triazole CCR5 antagonist, followed by a series of reactions to introduce the necessary functional groups. The key steps include:
- Formation of the imidazopiperidine core.
- Introduction of the fluorophenyl group.
- Addition of the acetamide group.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
The industrial production of PF-232798 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput screening techniques, automated synthesis, and purification processes to produce the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
PF-232798 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the core structure.
Major Products Formed
The major products formed from these reactions include various derivatives of PF-232798 with modified functional groups. These derivatives are often used in further studies to explore the structure-activity relationship and optimize the compound’s pharmacological properties.
科学的研究の応用
PF-232798 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of CCR5 antagonists.
Biology: The compound is employed in studies to understand the role of CCR5 in HIV-1 viral entry and immune cell function.
Medicine: PF-232798 is investigated as a potential therapeutic agent for the treatment of HIV infection, particularly in cases where resistance to other CCR5 antagonists has developed.
Industry: The compound is used in the development of new anti-HIV drugs and in the optimization of drug delivery systems.
作用機序
PF-232798 exerts its effects by binding to the CCR5 receptor on the surface of human immune cells. This binding prevents the HIV-1 envelope glycoprotein gp120 from interacting with the receptor, thereby inhibiting the entry of the virus into the cells. The compound binds to the transmembrane region of CCR5 and shows additional interactions at the extracellular loop 2 hinge region, which enhances its binding affinity and resistance profile.
類似化合物との比較
PF-232798 is compared with other CCR5 antagonists, such as maraviroc. While both compounds share a similar tropane scaffold, PF-232798 has different amino and carboxyl substituents, which result in a higher binding affinity and improved oral absorption. Additionally, PF-232798 retains activity against maraviroc-resistant HIV-1 strains, making it a valuable alternative in cases of drug resistance.
List of Similar Compounds
- Maraviroc
- Vicriviroc
- Aplaviroc
These compounds are also CCR5 antagonists but differ in their chemical structures and pharmacological profiles.
特性
分子式 |
C29H40FN5O2 |
|---|---|
分子量 |
509.7 g/mol |
IUPAC名 |
N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide |
InChI |
InChI=1S/C29H40FN5O2/c1-18(2)29(37)33-12-11-28-27(17-33)31-19(3)35(28)25-15-23-8-9-24(16-25)34(23)13-10-26(32-20(4)36)21-6-5-7-22(30)14-21/h5-7,14,18,23-26H,8-13,15-17H2,1-4H3,(H,32,36) |
InChIキー |
QETUKYDWZIRTEI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


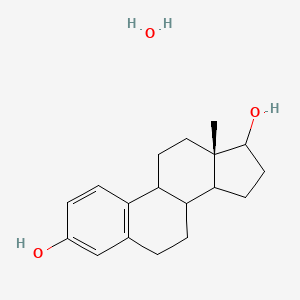
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)

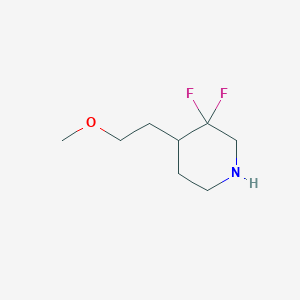

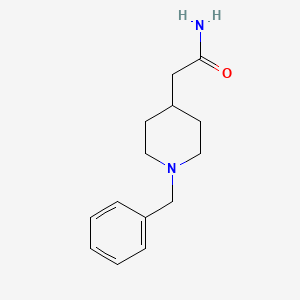
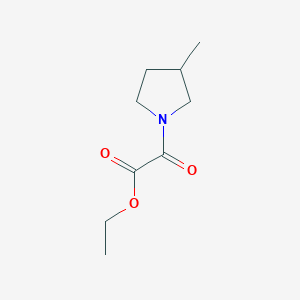
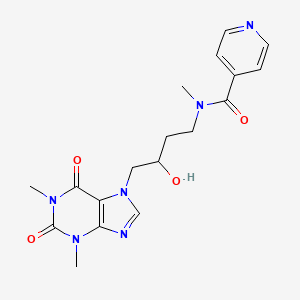
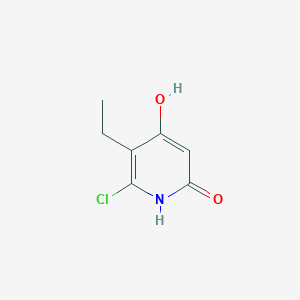
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]propanamide](/img/structure/B14783447.png)
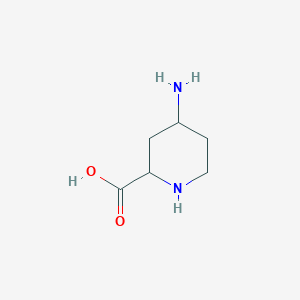
![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
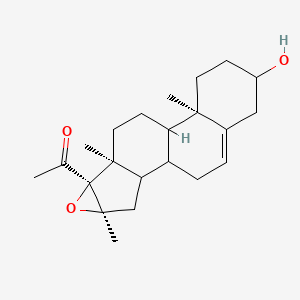
![3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate](/img/structure/B14783470.png)
